N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide is a complex organic compound that features a furan ring, a piperazine ring, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The furan-2-yl intermediate can be reacted with a phenylpiperazine derivative under nucleophilic substitution conditions.
Introduction of the pivalamide group: The final step involves the acylation of the intermediate with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The piperazine ring can be reduced to form piperidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The furan and piperazine rings may play a role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)pivalamide
- N-(2-(furan-2-yl)-2-(4-ethylpiperazin-1-yl)ethyl)pivalamide
Uniqueness
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of the phenyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)20(25)22-16-18(19-10-7-15-26-19)24-13-11-23(12-14-24)17-8-5-4-6-9-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNKUYWMCUJZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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